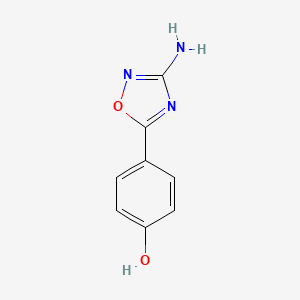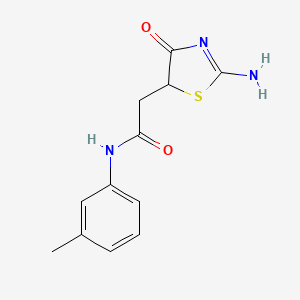
7-amino-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mécanisme D'action
Target of Action
7-Amino-1H-indole-2-carboxamide, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
The presence of a carboxamide moiety in indole derivatives, including this compound, allows these compounds to form hydrogen bonds with various enzymes and proteins . This interaction often results in the inhibition of the target’s activity .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.
Pharmacokinetics
The indole nucleus is known to be an important heterocyclic compound with broad-spectrum biological activities , suggesting that it may have favorable ADME properties.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
7-amino-1H-indole-2-carboxamide is known to interact with a variety of enzymes and proteins . The presence of the carboxamide moiety in indole derivatives like this compound can form hydrogen bonds with various enzymes and proteins, which in many cases, inhibits their activity .
Cellular Effects
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound may have a broad impact on cell function, including potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors, suggesting that this compound may also be involved in various metabolic pathways .
Méthodes De Préparation
The synthesis of 7-amino-1H-indole-2-carboxamide typically involves the reaction of 4,6-difluoroindole-2-carboxylic acid with ammonia or hydrazine hydrate to yield the corresponding carboxamide . Various synthetic routes for indole derivatives include classical methods such as the Bartoli indole synthesis, Hemetsberger indole synthesis, and Larock indole synthesis . Industrial production methods often involve the use of carboxylic acid activators like phosphoric anhydride, acyloxypyridinium salt, and acyloxyphosphonium salt .
Analyse Des Réactions Chimiques
7-Amino-1H-indole-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Common reagents used in these reactions include tributyltin hydride for reduction and p-toluenesulfonic acid for substitution.
Applications De Recherche Scientifique
7-Amino-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
7-Amino-1H-indole-2-carboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylic acid: Used in the synthesis of various alkaloids and pharmaceuticals.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility.
Propriétés
IUPAC Name |
7-amino-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-6-3-1-2-5-4-7(9(11)13)12-8(5)6/h1-4,12H,10H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLMAEFEAGGQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907327.png)

![11-(2,3-dihydro-1H-inden-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene](/img/structure/B2907329.png)

![4-methoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2907332.png)

![N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2907334.png)
![3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea](/img/structure/B2907335.png)
![METHYL 2-[((E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE](/img/structure/B2907338.png)

![1-Spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2907341.png)

